molecular formula C10H20N2O2 B13552813 Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate

Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate

Cat. No.: B13552813
M. Wt: 200.28 g/mol
InChI Key: XRLXEFDRVSIDQV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound contains a piperidine ring with a carboxylate ester group and an aminoethyl substituent. It is commonly used in organic synthesis and has various applications in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and subsequent amination.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted piperidinecarboxylates .

Scientific Research Applications

Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate receptor activity and enzyme function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the aminoethyl group.

    4-(2-Aminoethyl)piperazine-1-carboxylic acid tert-butyl ester: Contains a piperazine ring instead of a piperidine ring.

    4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide: Contains a phenyl group instead of an ethyl ester

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

ethyl 4-(2-aminoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-2-14-10(13)12-7-4-9(3-6-11)5-8-12/h9H,2-8,11H2,1H3

InChI Key

XRLXEFDRVSIDQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)CCN

Origin of Product

United States

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